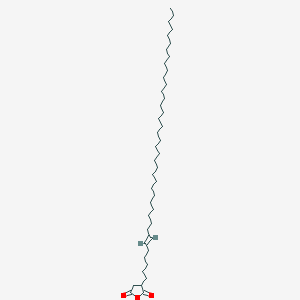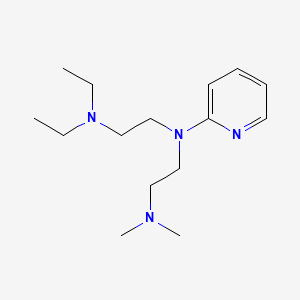
Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)- is a complex organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C5H5N. This particular compound features additional functional groups that make it unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)- typically involves multi-step organic reactions. One common method is the alkylation of pyridine with diethylaminoethyl and dimethylaminoethyl groups. The reaction conditions often require the presence of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with transition metals. It may also serve as a building block for more complex organic molecules.
Biology
In biological research, it could be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound might be explored for their potential pharmacological properties, such as acting as neurotransmitter analogs or enzyme inhibitors.
Industry
Industrially, this compound could be used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism by which Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)- exerts its effects would depend on its specific application. For instance, as a ligand, it would coordinate with metal ions through its nitrogen atoms, forming stable complexes. In biological systems, it might interact with enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- Pyridine
- 2-Aminopyridine
- N,N-Diethyl-2-(2-pyridyl)ethylamine
Uniqueness
What sets Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)- apart from similar compounds is its unique combination of functional groups, which can impart distinct chemical and biological properties. This makes it a versatile compound for various applications.
特性
CAS番号 |
23826-82-6 |
|---|---|
分子式 |
C15H28N4 |
分子量 |
264.41 g/mol |
IUPAC名 |
N'-[2-(diethylamino)ethyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C15H28N4/c1-5-18(6-2)12-14-19(13-11-17(3)4)15-9-7-8-10-16-15/h7-10H,5-6,11-14H2,1-4H3 |
InChIキー |
GIBQIAXYYREBFD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN(CCN(C)C)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid](/img/structure/B13783242.png)
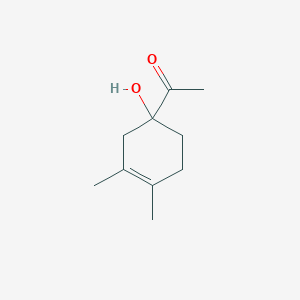
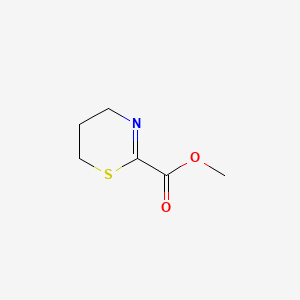
![9,9-Dimethylspiro[4.5]decan-7-one](/img/structure/B13783264.png)
![(12Z)-11-methyl-1,3-diazatricyclo[6.5.1.04,14]tetradeca-2,4,8(14),12-tetraene](/img/structure/B13783265.png)
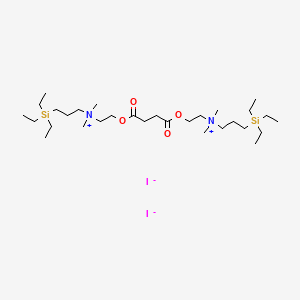
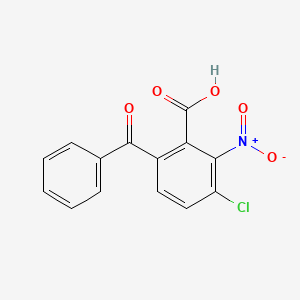
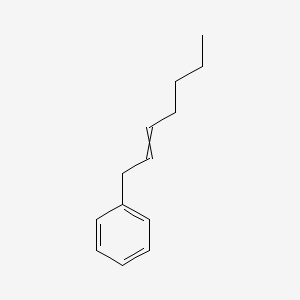
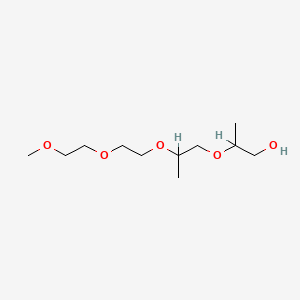
![1-Octadecanaminium, N-[2-[(2-aminoethyl)amino]ethyl]-N-(2-carboxyethyl)-N-ethyl-1-oxo-, ethyl sulfate](/img/structure/B13783292.png)
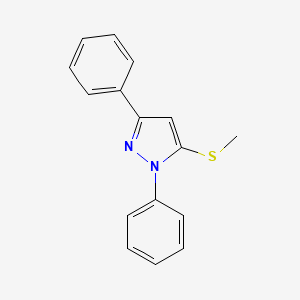
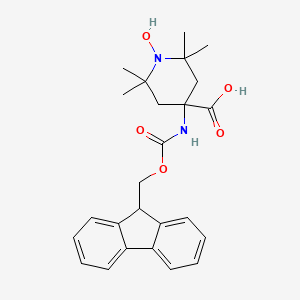
![7-methylbenzo[a]anthracene-8-carboxamide](/img/structure/B13783306.png)
